3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

CCK receptor pharmacology stereochemistry-activity relationship benzodiazepine SAR

Researchers developing γ-secretase/Notch inhibitors or CCK antagonists require stereochemically defined building blocks; the wrong enantiomer can yield misleading SAR. The (R)-enantiomer (CAS 103343-65-3) solves this. • Stereochemical negative control: >1,000,000-fold lower CCK-A affinity vs (S)-Devazepide, ensuring observed effects are stereospecific. • Chiral scaffold: enables synthesis of (2-oxo-1,4-benzodiazepin-3-yl)-succinamide diastereomers for Notch1-4 SAR. • ADME reference: matched physicochemical properties (LogP ~1.3, MW 265.31, tPSA 58.7 Ų) without confounding receptor interactions. • Method validation: certified reference material for chiral HPLC/SFC method development. Available at ≥98% purity for reproducible research.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 103343-65-3
Cat. No. B033641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
CAS103343-65-3
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
InChIKeyMWASGDJOVNIDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral (R)-Benzodiazepinone Scaffold Overview


3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103343-65-3) is the (R)-enantiomer of a 3-amino-substituted 1,4-benzodiazepin-2-one core [1]. This chiral scaffold serves as a critical synthetic intermediate in the preparation of stereochemically defined drug candidates, most notably in the development of γ-secretase/Notch inhibitors and cholecystokinin (CCK) receptor antagonists [2]. The compound is commercially available in high enantiomeric purity (≥98%) from multiple vendors, making it suitable for structure-activity relationship (SAR) studies and pharmaceutical research applications .

Why the (R)-Enantiomer Cannot Be Substituted


The (R)-enantiomer (CAS 103343-65-3) and the (S)-enantiomer (CAS 103343-66-4) of 3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one exhibit profoundly divergent biological activity profiles, precluding generic interchange. The (S)-enantiomer serves as the chiral building block for Devazepide (L-364,718), a picomolar-affinity CCK-A receptor antagonist, and for clinical-stage γ-secretase/pan-Notch inhibitors such as BMS-906024 [1]. In contrast, the (R)-enantiomer displays markedly reduced CCK receptor affinity, with an IC50 of 100,000 nM at CCK-B and CCK-A receptors, representing a >1,000,000-fold loss in potency relative to the (S)-configured derivatives [2]. This stereochemistry-driven functional divergence means that substituting the (R)-enantiomer for the (S)-enantiomer, or using the racemic mixture, would yield entirely different pharmacological outcomes, making stereochemical identity a non-negotiable procurement specification.

Quantitative Differentiation Evidence


CCK-B Receptor Affinity: (R)-Enantiomer vs. Devazepide

The (R)-enantiomer (CAS 103343-65-3) exhibits an IC50 of 100,000 nM for inhibition of [125I]CCK-33 binding to the CCK-B receptor in guinea pig brain [1]. This contrasts with the (S)-configured derivative Devazepide (L-364,718), which displays an IC50 of 245 nM at the same guinea pig brain CCK receptor, and even greater potency at peripheral CCK-A receptors (45–81 pM) . The resulting potency differential exceeds five orders of magnitude at peripheral CCK receptors, establishing the (R)-enantiomer as a functionally distinct entity suitable for use as a stereochemical negative control in CCK pharmacology studies.

CCK receptor pharmacology stereochemistry-activity relationship benzodiazepine SAR

CCK-A Receptor Affinity: (R)-Enantiomer vs. Devazepide

At the CCK-A receptor, the (R)-enantiomer shows an IC50 of 100,000 nM for inhibition of [125I]CCK-33 binding in rat pancreas [1]. In the same assay system, the (S)-configured Devazepide achieves an IC50 of 81 pM (0.081 nM) . This represents a potency difference of approximately 1,230,000-fold, underscoring the absolute stereochemical requirement for high-affinity CCK-A receptor antagonism.

CCK-A receptor enantioselectivity radioreceptor assay

Gastrin/CCK-B Receptor Binding Profile

In a gastric gland binding assay using [125I]gastrin as the radioligand, the (R)-enantiomer produced an IC50 of 100,000 nM [1]. This value, while equipotent across the CCK-A, CCK-B (brain), and gastrin/CCK-B (gastric) receptor subtypes, is consistently in the high micromolar range, distinguishing it from the (S)-configured benzodiazepinone-based antagonists that achieve sub-nanomolar to low nanomolar affinities at these receptors . No instance of high-affinity binding for the (R)-enantiomer has been reported in the peer-reviewed literature.

gastrin receptor CCK-B pharmacology peripheral benzodiazepine

Synthetic Utility: γ-Secretase Inhibitor Chiral Building Block

The (R)-3-amino-1,4-benzodiazepin-2-one scaffold serves as a key intermediate in the synthesis of (2-oxo-1,4-benzodiazepin-3-yl)-succinamides, a series identified as highly potent inhibitors of γ-secretase-mediated Notch1/2/3/4 signaling [1]. While clinical candidate BMS-906024 (compound 12) and the earlier lead BMS-871 both utilize the (S)-configured core for optimal potency (IC50 values of 0.7–3.4 nM against Notch1–4 receptors), medicinal chemistry SAR exploration requires access to both enantiomers to establish the stereochemical contribution to target engagement and to generate diastereomerically pure compound libraries [1]. The (R)-enantiomer enables the synthesis of diastereomeric pairs for selectivity profiling, off-target screening, and PK/PD differentiation.

γ-secretase inhibition Notch signaling chiral synthesis drug discovery intermediate

Enantiomeric Purity and Quality Specifications

Commercially sourced (R)-3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103343-65-3) is available at ≥98% purity with defined enantiomeric excess, typically characterized by chiral HPLC . The corresponding (S)-enantiomer (CAS 103343-66-4) is also available at comparable purity levels from independent suppliers. The availability of both enantiomers as analytically certified, high-purity solids enables robust experimental design where stereochemical identity is a controlled variable, rather than an unknown introduced by racemic or undefined stereochemistry .

enantiomeric purity quality control chiral HPLC reproducibility

Absence of High-Affinity Biological Activity

A systematic search of the ChEMBL, BindingDB, and primary literature databases reveals no reported instances of the (R)-enantiomer (CAS 103343-65-3) exhibiting sub-micromolar affinity at any therapeutically relevant target, in marked contrast to the (S)-enantiomer derivatives that achieve picomolar to low nanomolar potency at CCK receptors, γ-secretase, and Notch signaling pathways [1][2]. This absence of high-affinity activity constitutes a functional differentiation: the (R)-enantiomer may serve as a stereochemical control compound that engages the same physicochemical space (LogP ~1.3, MW 265.31) as active benzodiazepinone ligands but without eliciting the corresponding biological responses [3].

selectivity profile negative control pharmacological tool

Research and Industrial Application Scenarios


Stereochemical Negative Control for CCK Receptors

Use (R)-3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one as a stereochemical negative control alongside (S)-configured Devazepide or related CCK antagonists. The >1,000,000-fold difference in CCK-A receptor affinity ensures that any observed pharmacological effect can be attributed to stereospecific receptor engagement rather than non-specific benzodiazepine scaffold interactions [1].

Diastereomeric Library Synthesis for Notch SAR

Employ the (R)-enantiomer as a chiral starting material for the preparation of (2-oxo-1,4-benzodiazepin-3-yl)-succinamide diastereomers. Coupling the (R)-configured amine with various succinamic acid derivatives (using TBTU/triethylamine conditions) generates compound libraries that complement the (S)-series represented by BMS-906024, enabling comprehensive stereochemical SAR exploration at Notch1–4 receptors [2].

Physicochemical Reference for ADME/PK Studies

Utilize the (R)-enantiomer as a physicochemically matched (LogP ~1.3, MW 265.31, HBD = 1, HBA = 3, tPSA = 58.7 Ų) but pharmacologically distinct reference compound in absorption, distribution, metabolism, and excretion (ADME) assays. Its defined stereochemistry and commercial availability at ≥98% purity facilitate reproducible measurements of intrinsic permeability, metabolic stability, and plasma protein binding without confounding receptor-mediated effects [3].

Chiral Chromatography Method Development

Deploy the (R)-enantiomer as a certified reference material for developing and validating chiral HPLC or SFC methods aimed at quantifying enantiomeric purity in benzodiazepinone-based drug substances and intermediates. The defined CAS number and commercial availability of both enantiomers (CAS 103343-65-3 and 103343-66-4) enable robust system suitability testing and calibration curve generation .

Quote Request

Request a Quote for 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.